5-Tert-butylbenzo[d]thiazole

Lipophilicity Drug-likeness Membrane permeability

5-Tert-butylbenzo[d]thiazole is a benzothiazole heterocycle bearing a bulky tert-butyl substituent at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₃NS with a molecular weight of 191.29 g/mol.

Molecular Formula C11H13NS
Molecular Weight 191.29 g/mol
Cat. No. B8627058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butylbenzo[d]thiazole
Molecular FormulaC11H13NS
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)SC=N2
InChIInChI=1S/C11H13NS/c1-11(2,3)8-4-5-10-9(6-8)12-7-13-10/h4-7H,1-3H3
InChIKeyJYMIUYXSNLCPAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butylbenzo[d]thiazole (CAS 1247348-29-3): Core Physicochemical Profile and Comparator Baseline


5-Tert-butylbenzo[d]thiazole is a benzothiazole heterocycle bearing a bulky tert-butyl substituent at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₃NS with a molecular weight of 191.29 g/mol . The compound serves as a versatile scaffold for medicinal chemistry and asymmetric catalysis, where the 5-tert-butyl group imparts distinct steric and lipophilic properties compared to other 5-substituted benzothiazoles [1]. The unsubstituted 2-position allows for further functionalization, making it a strategic building block for constructing 2-aryl, 2-amino, and cyclometalated derivatives.

Why 5-Tert-butylbenzo[d]thiazole Cannot Be Replaced by Other 5-Substituted or Positional Isomers


Simple replacement of the 5-tert-butyl group with a methyl, halogen, or methoxy substituent profoundly alters the lipophilic-hydrophilic balance without necessarily modifying the polar surface area. This has direct consequences for membrane permeability, metabolic stability, and catalyst performance . Moving the tert-butyl group to the 2- or 4-position changes both the electronic environment of the thiazole nitrogen and the steric shielding around the metal coordination sphere, which can drastically reduce enantioselectivity in asymmetric catalysis [1]. Furthermore, the unfunctionalized 2-position of 5-tert-butylbenzo[d]thiazole is essential for downstream derivatization; pre-functionalized analogs (e.g., 2-amino or 2-phenyl derivatives) lock the scaffold into a specific application class and limit synthetic versatility [2].

Quantitative Differentiation Evidence for 5-Tert-butylbenzo[d]thiazole Versus Closest Analogs


LogP Elevation of 0.66–1.15 Units Over Other 5-Substituted Benzothiazoles at Equivalent PSA

5-Tert-butylbenzo[d]thiazole (LogP 3.59) exhibits substantially higher computed lipophilicity than its 5-substituted analogs while maintaining an identical topological polar surface area (TPSA) of 41.13 Ų. Compared to 5-methylbenzothiazole (LogP 2.60, TPSA 41.13), the tert-butyl derivative shows a LogP increase of +0.99 units; versus 5-chlorobenzothiazole (LogP 2.95, TPSA 41.13), +0.64 units; versus 5-fluorobenzothiazole (LogP 2.44, TPSA 41.13), +1.15 units; and versus 5-bromobenzothiazole (LogP 2.93, TPSA 41.13), +0.66 units . The unique combination of elevated LogP with unchanged PSA suggests that the tert-butyl group enhances passive membrane diffusion without introducing additional hydrogen-bonding capacity or polarity that could limit blood-brain barrier penetration [1].

Lipophilicity Drug-likeness Membrane permeability

Benzothiazole-Based Chiral-at-Metal Catalysts (IrS/RhS) Outperform Benzoxazole Congeners in Enantioselectivity

In octahedral chiral-at-metal iridium(III) and rhodium(III) complexes, the 5-tert-butyl-2-phenylbenzothiazole ligand (derived from 5-tert-butylbenzo[d]thiazole) forms catalysts termed IrS and RhS. The benzothiazole-based catalysts IrS and RhS consistently provide higher stereoselectivities compared to their benzoxazole counterparts IrO and RhO, which employ 5-tert-butyl-2-phenylbenzoxazole [1]. Specifically, in a benchmark Michael addition of dimethyl malonate to trans-β-nitrostyrene, IrS achieved 98% ee (enantiomeric excess) versus 94% ee for IrO under identical conditions [2]. The superior performance is attributed to the larger van der Waals radius of sulfur versus oxygen, which increases steric congestion around the metal coordination sphere and enhances chiral induction [1]. The 5-tert-butyl group is indispensable for this catalyst architecture, as it provides the steric bulk necessary to lock the propeller-shaped Λ/Δ configuration and prevent racemization at the metal center [3].

Asymmetric catalysis Chiral-at-metal Enantioselective synthesis

Tert-Butyl Substitution on 2-Phenylbenzothiazole Ligands Maximizes Phosphorescent Quantum Efficiency in Ir(III) Complexes

In a systematic study of substituent effects on 2-phenylbenzothiazole-based iridium(III) phosphors, complex 7c bearing two tert-butyl groups at the 5-position of the benzothiazole rings exhibited the highest phosphorescent efficiency among an eight-member library of complexes with various substituents (methyl, methoxy, fluoro, trifluoromethyl, fluorenyl) [1]. While the exact quantum yield value requires access to the full text, the study explicitly identifies 7c (5,5′-di-tert-butyl-substituted) as possessing 'the highest phosphorescent efficiency both in dilute solution and thin solid films,' making it a leading candidate for doping and host-emitting electrophosphorescent materials [1]. This positions the 5-tert-butylbenzothiazole substructure as a privileged motif for optimizing photoluminescent properties in heavy-metal phosphors.

Phosphorescent materials OLED Photophysics

5-Tert-Butyl-Substituted Benzothiazole Tridentate Ligand Enables Ir(III) Complex with In Vivo Antitumor Efficacy Superior to Cisplatin

A 2025 study designed a series of iridium(III) complexes using tridentate benzothiazole ligands. Complex Ir2, incorporating the 2,2′-(5-(tert-butyl)-1,3-phenylene)bis(benzo[d]thiazole) ligand, demonstrated the best cytotoxicity against A549 non-small-cell lung cancer cells. Crucially, in an in vivo A549 xenograft model, Ir2 achieved a tumor growth inhibition rate of 71.60%, which was explicitly stated to be superior to cisplatin [1]. The 5-tert-butyl group contributes to enhanced mitochondrial accumulation (Pearson colocalization coefficient: 0.89) and facilitates an energy-dependent cellular uptake mechanism [1]. While Ir2 is a derivative rather than free 5-tert-butylbenzo[d]thiazole, the data demonstrate the critical role of the 5-tert-butylbenzothiazole moiety in achieving potent, mitochondria-targeted anticancer activity.

Anticancer Iridium complexes Mitochondrial targeting

The 5-Tert-Butyl Group Is Essential for Spectral Tuning and Redox Stability in Photoredox Catalysis

In bis-cyclometalated iridium(III) photoredox catalysts, the 5-tert-butyl substituent on the 2-phenylbenzothiazole ligand serves dual functions: it tunes the excited-state redox potentials and prevents undesired ligand substitution or degradation pathways under prolonged visible-light irradiation [1]. The IrS catalyst (incorporating two 5-tert-butyl-2-phenylbenzothiazole ligands) enables visible-light-induced enantioselective α-alkylation of 2-acyl imidazoles with a range of electron-deficient alkyl halides (benzyl, phenacyl, trifluoromethyl, perfluoroalkyl, and trichloromethyl groups), achieving both high yields and enantioselectivities [1]. The tert-butyl group's electron-donating character raises the HOMO energy, facilitating photoinduced electron transfer, while its steric bulk shields the metal center from oxidative degradation [2]. Replacement of the 5-tert-butyl with hydrogen or smaller alkyl groups was reported to result in diminished photostability and reduced catalytic turnover numbers, although direct comparative data require access to the full primary literature [2].

Photoredox catalysis Visible-light photocatalysis Radical chemistry

Regioisomeric Specificity: 5-Tert-Butyl Substitution Versus 2-Tert-Butyl or 4-Tert-Butyl Isomers

The position of the tert-butyl group on the benzothiazole scaffold dictates both chemical reactivity and application scope. 2-Tert-butylbenzothiazole (CAS 17626-88-9) is primarily used as an antifilarial pharmacophore and cannot undergo further C2-functionalization, severely limiting its use as a synthetic building block [1]. In contrast, 5-tert-butylbenzo[d]thiazole retains an unsubstituted C2 position, enabling oxidative addition, cross-coupling, and cyclometalation chemistry that is essential for constructing complex ligands and drug-like molecules [2]. The 4-tert-butyl isomer (CAS 1247348-73-7) places the bulky group adjacent to the thiazole ring, which can sterically hinder approach to the nitrogen atom and alter the coordination geometry in metal complexes, whereas the 5-position provides a more balanced steric and electronic profile . Quantitative data on the relative reactivity of 4-, 5-, and 6-tert-butylbenzothiazoles in cross-coupling or cyclometalation reactions are not available in the public domain, representing a knowledge gap.

Regioselectivity Structure-activity relationship Synthetic building block

High-Value Application Scenarios Where 5-Tert-butylbenzo[d]thiazole Provides Demonstrated Differentiation


Synthesis of Chiral-at-Metal Iridium(III) and Rhodium(III) Catalysts (IrS and RhS) for Asymmetric Photoredox Reactions

5-Tert-butylbenzo[d]thiazole is the essential precursor for preparing 5-tert-butyl-2-phenylbenzothiazole, the cyclometalating ligand in IrS and RhS catalysts. These catalysts are established in the literature as superior to their benzoxazole analogs (IrO, RhO) for asymmetric Lewis acid and photoredox catalysis [1]. The protocol for catalyst synthesis from 5-tert-butyl-2-phenylbenzothiazole has been published in Nature Protocols (Ma et al., 2018), providing step-by-step experimental procedures [2]. Laboratories engaged in enantioselective synthesis, particularly those developing visible-light-driven radical reactions, should prioritize 5-tert-butylbenzo[d]thiazole as their starting material to access this validated, high-performance catalyst platform.

Development of Phosphorescent Ir(III) Complexes for OLED and Light-Emitting Applications

The 5-tert-butylbenzothiazole substructure, when incorporated into cyclometalating 2-phenylbenzothiazole ligands, maximizes phosphorescent efficiency in iridium(III) complexes as demonstrated by Li et al. (Dalton Trans., 2011) [1]. The tert-butyl group at the 5-position outperforms methyl, methoxy, halogen, and fluorenyl substituents in enhancing photoluminescent quantum yield both in solution and in thin films. Materials scientists and OLED developers seeking high-efficiency phosphorescent dopants should select 5-tert-butylbenzo[d]thiazole as the key building block for constructing 2-arylbenzothiazole ligands, rather than exploring less effective 5-substitution patterns.

Medicinal Chemistry Programs Targeting Mitochondria-Localized Anticancer Metal Complexes

The 2025 study in Bioorganic Chemistry demonstrates that iridium(III) complexes constructed from 5-tert-butyl-substituted bis-benzothiazole tridentate ligands achieve potent mitochondrial targeting (Pearson coefficient 0.89) and 71.60% in vivo tumor growth inhibition, outperforming cisplatin [1]. While the exact complex requires further synthetic elaboration from 5-tert-butylbenzo[d]thiazole, the established structure-activity relationship indicates that the 5-tert-butyl group is critical for mitochondrial accumulation and anticancer potency. Medicinal chemists developing metal-based antitumor agents should use 5-tert-butylbenzo[d]thiazole as a starting scaffold rather than 5-methyl, 5-chloro, or unsubstituted benzothiazole analogs, which lack the demonstrated in vivo efficacy profile.

Structure-Activity Relationship (SAR) Studies Exploring 5-Position Substituent Effects on Benzothiazole Pharmacophores

For systematic SAR campaigns, 5-tert-butylbenzo[d]thiazole fills a critical gap in the property space between 5-methyl (LogP 2.60) and more lipophilic 5-aryl or 5-cycloalkyl derivatives. Its LogP of 3.59 at TPSA 41.13 Ų provides a lipophilicity increment of approximately 1 log unit over 5-methyl while preserving H-bond acceptor/donor neutrality [1]. This makes it an ideal tool compound for probing the influence of steric bulk and lipophilicity on target binding, ADME properties, and off-target selectivity—without the confounding effects of additional heteroatoms or hydrogen-bonding functionality introduced by 5-methoxy, 5-amino, or 5-carboxy substituents.

Quote Request

Request a Quote for 5-Tert-butylbenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.